(2-Bromophenyl)(4-bromophenyl)methanone

Description

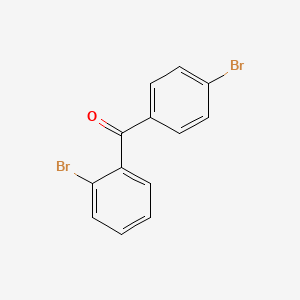

(2-Bromophenyl)(4-bromophenyl)methanone is a benzophenone derivative featuring bromine substituents at the 2- and 4-positions of the two phenyl rings. Its molecular formula is C₁₃H₈Br₂O, with an average molecular weight of 356.01 g/mol. The compound’s structure is characterized by a ketone group bridging two substituted aromatic rings, which significantly influences its electronic, physical, and chemical properties. Bromine atoms act as electron-withdrawing groups, enhancing the compound’s stability and reactivity in electrophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name |

(2-bromophenyl)-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBUYAPAJGPEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60615932 | |

| Record name | (2-Bromophenyl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78281-59-1 | |

| Record name | (2-Bromophenyl)(4-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60615932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (2-Bromophenyl)(4-bromophenyl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 4-bromobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization from a suitable solvent .

Industrial production methods often involve the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling reaction between 2-bromophenylboronic acid and 4-bromobenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound in high yields .

Chemical Reactions Analysis

(2-Bromophenyl)(4-bromophenyl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields (2-Bromophenyl)(4-bromophenyl)methanol, while oxidation can produce (2-Bromophenyl)(4-bromophenyl)carboxylic acid .

Scientific Research Applications

Chemistry

In the field of chemistry, (2-Bromophenyl)(4-bromophenyl)methanone serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly useful for:

- Synthesis of pharmaceuticals : The compound can be transformed into various bioactive molecules through functional group modifications.

- Material science : Used in the development of specialty chemicals and polymers.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial properties : Studies have shown that halogenated aromatic compounds can enhance antibacterial activity against certain pathogens.

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug design.

Case Study: Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria.

Medicine

In medicinal chemistry, this compound is explored for its role in drug development:

- Cancer research : Preliminary studies suggest that this compound may inhibit tumor growth in xenograft models. Mechanistic studies revealed its potential to induce apoptosis in cancer cells through modulation of signaling pathways.

Case Study: Tumor Growth Inhibition

In vivo studies demonstrated that treatment with this compound resulted in a marked reduction in tumor size compared to controls. Molecular analyses indicated alterations in key apoptotic markers, supporting its role as a potential anticancer agent.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds regarding their applications and biological activities.

| Compound | Chemical Structure | Applications | Biological Activity |

|---|---|---|---|

| (2-Bromophenyl)(4-fluorophenyl)methanone | Contains a fluorine instead of bromine | Intermediate in organic synthesis | Moderate antimicrobial activity |

| (4-Bromophenyl)(2-fluorophenyl)methanone | Similar structure with fluorine | Drug development | Enhanced enzyme inhibition |

| (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone | Contains difluorocyclopropyl group | Specialty chemicals | Significant antibacterial properties |

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on benzophenone derivatives critically affect their properties. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-withdrawing vs. donating groups : Bromine (Br) and hydroxyl (OH) groups increase polarity and reactivity, while methoxy (OCH₃) groups improve solubility .

- Biological activity: Schiff bases derived from 4-bromo benzophenone (e.g., BHBAPM) exhibit antimicrobial properties due to the –OH and –Br synergy . In contrast, this compound lacks direct bioactivity data but shares structural motifs with bioactive analogs .

Reactivity Differences :

Physical and Spectral Properties

NMR and Crystallography :

- Target compound : Expected ¹H NMR signals at δ 7.2–8.1 ppm (aromatic protons) and ¹³C NMR at ~195 ppm (ketone C=O) .

- (5-Bromo-2-methoxyphenyl)(4-ethyl-cyclohexyl)methanone: Single-crystal X-ray data reveal dihedral angles of 176.31° between aromatic rings, influencing packing efficiency .

- (2-Bromophenyl)(4-hydroxy-1,1-dioxo-benzothiazin-3-yl)methanone: Stabilized by sulfonyl and ketone groups, with a planar geometry enhancing intermolecular interactions .

Thermal Stability :

- Bromine’s electron-withdrawing effect increases thermal stability, making the target compound suitable for high-temperature applications (e.g., polymer additives) compared to methoxy derivatives .

Biological Activity

(2-Bromophenyl)(4-bromophenyl)methanone, a compound with significant potential in pharmaceutical and biochemical research, has garnered attention for its biological activities. This article delves into its synthesis, biological effects, and applications based on various studies and findings.

Chemical Structure and Synthesis

The compound this compound is characterized by its two brominated phenyl groups attached to a central carbonyl group. The synthesis typically involves Friedel-Crafts acylation or similar methodologies that allow for the introduction of bromine atoms at the ortho and para positions of the phenyl rings.

Anticancer Properties

A notable area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

- HepG2 (human liver cancer)

- HT-29 (human colon cancer)

- MCF-7 (human breast cancer)

The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. For instance, one study reported IC50 values in the low micromolar range against these cell lines, suggesting a strong potential for further development as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Telomerase Inhibition : It has been observed to inhibit telomerase activity, which is crucial for the proliferation of cancer cells. This inhibition leads to increased apoptosis in tumor cells .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to enhanced caspase-3 activation .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | HepG2 | 5.0 | Telomerase inhibition |

| Cytotoxicity | HT-29 | 6.0 | Induction of apoptosis |

| Cytotoxicity | MCF-7 | 4.5 | Activation of pro-apoptotic pathways |

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has shown activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's effectiveness against these pathogens suggests potential applications in developing new antimicrobial agents. Studies indicate that it operates by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was tested alongside standard chemotherapeutic agents. The results indicated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing treatments when used in combination therapies.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial effects of the compound against clinical isolates of resistant bacteria. The findings revealed that it could serve as a lead compound for developing new antibiotics due to its ability to overcome resistance mechanisms present in various strains.

Q & A

Q. What are the primary synthetic routes for (2-Bromophenyl)(4-bromophenyl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura). For Friedel-Crafts routes, 2-bromobenzoyl chloride reacts with 4-bromobenzene in the presence of Lewis acid catalysts (e.g., AlCl₃) . Yield optimization involves:

- Catalyst selection : AlCl₃ vs. FeCl₃ (AlCl₃ offers higher electrophilic activation).

- Solvent polarity : Dichloromethane enhances acylation efficiency compared to non-polar solvents.

- Temperature control : Reactions at 0–5°C reduce side-product formation.

A comparative table of conditions and yields:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | Dichloromethane | 0–5 | 60–70 |

| FeCl₃ | Toluene | 25 | 40–50 |

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms substitution patterns (e.g., doublets for bromine-coupled protons) .

- IR Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (MW: 340.01 g/mol) via ESI-MS or EI-MS.

- X-ray Crystallography : Resolves stereoelectronic effects (e.g., torsion angles between bromophenyl groups) .

Q. How can researchers optimize Friedel-Crafts synthesis to minimize di-brominated byproducts?

Methodological Answer: Di-brominated byproducts arise from over-acylation or halogen migration. Mitigation strategies:

- Stoichiometric control : Limit acyl chloride to a 1:1 molar ratio with the aromatic substrate.

- Catalyst moderation : Use substoichiometric AlCl₃ (0.8–0.9 eq) to reduce electrophilic overactivation.

- Low-temperature quenching : Rapidly neutralize the reaction post-completion to prevent rearrangement.

Data Contradiction Note : Higher AlCl₃ concentrations (≥1 eq) paradoxically increase byproducts due to Br⁻ displacement .

Q. Reference :

Q. How to resolve discrepancies between NMR data and X-ray crystallography in structural assignments?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers in solution) vs. static crystal structures. Approaches:

- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., -80°C to lock rotamers).

- DFT calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate crystal-derived geometries .

- Complementary techniques : Use NOESY/ROESY to probe spatial proximity in solution.

Example : In , NMR signals for imidazole derivatives aligned with X-ray data only after DFT refinement.

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess susceptibility to oxidative addition (critical for Suzuki couplings).

- Molecular docking : Screens interactions with transition-metal catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity.

- Solvent modeling : COSMO-RS simulations evaluate solvation effects on reaction barriers.

Case Study : DFT studies on analogous bromophenyl ketones show electron-withdrawing carbonyl groups accelerate Pd-mediated coupling .

Q. Reference :

Q. How to address polymorphism in crystallographic studies of halogenated benzophenones?

Methodological Answer: Polymorphism arises from varying packing motifs (e.g., Br···Br vs. Br···π interactions). Strategies include:

- Temperature-dependent crystallography : Collect data at 100 K and 298 K to identify phase transitions.

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., halogen bonding %).

- SHELXL refinement : Incorporates disorder models for flexible substituents .

Example : In , hydrogen bonding dominated over Br···Br interactions, stabilizing a monoclinic lattice (P21/c).

Q. What mechanistic insights explain unexpected byproducts in Ullmann-type couplings of this compound?

Methodological Answer: Byproducts (e.g., dehalogenated ketones) result from:

- Radical pathways : Initiated by Cu(I) at high temps (>120°C).

- Protodebromination : Base-mediated elimination (e.g., K₂CO₃ in DMF).

Mitigation : - Use bulky ligands (e.g., 1,10-phenanthroline) to suppress radical pathways.

- Replace K₂CO₃ with Cs₂CO₃ for milder basicity.

Q. Table 1: Crystallographic Parameters from Selected Studies

| Study | Space Group | Torsion Angle (°) | R Factor |

|---|---|---|---|

| P21/c | C7-C8-O2: 159.7 | 0.028 | |

| P21/c | C15-C12-C13: -64.1 | 0.062 |

Q. Table 2: Reaction Optimization for Friedel-Crafts Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 0.9 eq | Maximizes acylation |

| Reaction Temp | 0–5°C | Reduces di-bromination |

| Quenching Method | Ice-cold HCl | Prevents rearrangement |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.